Ursodesoxycholic Acid Diformate is a derivative of ursodesoxycholic acid, a bile acid that has gained attention for its therapeutic applications, particularly in liver diseases. Ursodesoxycholic acid is classified as a secondary bile acid produced primarily by intestinal bacteria and is known for its hydrophilic properties, which contribute to its reduced toxicity compared to other bile acids. This compound is utilized in various clinical settings, particularly for the treatment of primary biliary cholangitis and gallstones.
Ursodesoxycholic acid was first identified in the bile of bears from the genus Ursus, which is reflected in its name. It is synthesized endogenously in humans, albeit in smaller amounts, primarily through the metabolism of chenodeoxycholic acid by gut microbiota. The compound can also be derived synthetically through various chemical and enzymatic methods, enhancing its availability for therapeutic use.
Ursodesoxycholic acid belongs to the class of organic compounds known as dihydroxy bile acids. It is categorized under bile acids and derivatives, specifically classified as a choleretic agent due to its ability to stimulate bile flow. Its chemical structure features two hydroxyl groups at positions 3 and 7 on the steroid nucleus, contributing to its biological activity.
The synthesis of ursodesoxycholic acid can be achieved through several methods:
The synthesis typically involves:
The molecular formula of ursodesoxycholic acid is with a molar mass of approximately 392.57 g/mol. The structure features a steroid backbone characteristic of bile acids, with hydroxyl groups at the 3 and 7 positions.
C[C@H]1(C)[C@H]2[C@@H](O)[C@H](O)[C@H]1CC[C@H]2C(=O)O
.The stereochemistry plays a crucial role in its biological function, influencing how it interacts with cellular receptors and transporters .
Ursodesoxycholic acid undergoes various biochemical reactions, including:
The primary reaction pathways involve:
Ursodesoxycholic acid exerts its therapeutic effects through several mechanisms:
Research indicates that ursodesoxycholic acid may also influence cholesterol metabolism and has been shown to reduce cholesterol saturation in bile, thereby preventing gallstone formation .
Ursodesoxycholic acid has several scientific uses:
Hydroxysteroid dehydrogenases (HSDHs) serve as pivotal biocatalysts in the stereoselective synthesis of ursodeoxycholic acid (UDCA) precursors essential for diformate derivatization. Engineered 7α-HSDH and 7β-HSDH enable the sequential epimerization of chenodeoxycholic acid (CDCA): 7α-HSDH oxidizes the C7 α-hydroxyl group to a keto intermediate (7-ketolithocholic acid, 7-KLCA), while 7β-HSDH reduces it to the β-configuration in UDCA [1] [7]. Recent innovations focus on enzyme engineering to overcome solubility and activity limitations. For example, truncation mutants (e.g., Tyr274Stop in guinea pig 11β-HSDH) improve soluble expression in E. coli by 15-fold, enhancing catalytic efficiency [5]. Similarly, mutagenesis of 7β-HSDH from Ruminococcus torques (e.g., Phe80Leu/Thr105Ser) increases thermal stability by 40%, enabling reactions at 45°C without significant activity loss [3].
Cofactor regeneration is integrated via coexpression of auxiliary enzymes:
Table 1: Engineered HSDH Variants for UDCA Synthesis
Enzyme | Source | Mutation | Activity (U/mg) | Thermal Stability |
---|---|---|---|---|
7α-HSDH | Brevundimonas sp. | Wild-type | 471.0 | 30°C (t₁/₂: 4 h) |
7β-HSDH | R. torques | Phe80Leu/Thr105Ser | 320.5 | 45°C (t₁/₂: 6 h) |
11β-HSDH | Guinea pig | Tyr274Stop | 188.3 | 37°C (t₁/₂: 12 h) |
Chemoenzymatic routes synergize chemical selectivity with enzymatic stereospecificity to streamline UDCA diformate synthesis. A key advancement is the reductive pathway using lithocholic acid (LCA) as a substrate. Here, P450 monooxygenase (e.g., from Bacillus megaterium) catalyzes C-7β-hydroxylation of LCA, followed by chemical formylation of the C24 carboxyl and C3/C7 hydroxyl groups [7] [4]. This reduces traditional seven-step chemical synthesis to three steps, boosting yield from 30% to 85% [4].
Alternatively, oxidative epimerization leverages CA as a low-cost precursor:
Table 2: Chemoenzymatic vs. Chemical Routes to UDCA Diformate
Route | Steps | Key Reagents/Enzymes | Yield | Environmental Impact |
---|---|---|---|---|
Chemical Synthesis | 7 | Hydrazine, CrO₃, pyridine | 30–43% | High waste generation |
Reductive (LCA route) | 3 | P450 monooxygenase, formic anhydride | 85% | Low solvent use |
Oxidative (CA route) | 4 | 7β-HSDH, formic anhydride | 78% | Moderate |
Whole-cell biocatalysts exploit microbial metabolism to overcome solubility and inhibition barriers in UDCA synthesis. Substrate loading tolerance varies significantly across strains:
Solvent additives modulate membrane permeability and substrate uptake. For example:
Table 3: Substrate Specificity in Microbial Biotransformation Systems
Biocatalyst | Substrate | Max Loading (mM) | Conversion Rate | Key Limitation |
---|---|---|---|---|
E. coli UCA23 (engineered) | CDCA | 100 | 99% | None |
C. absonum (wild-type) | CDCA | 10 | 45% | Substrate inhibition |
B. megaterium (P450-expressing) | LCA | 50 | 70% | Oxygen transfer limitation |
Continuous flow systems address bottlenecks in chemoenzymatic UDCA diformate production, particularly for reactions requiring precise temperature control or hazardous reagents. Enzyme immobilization in microreactors enables reagent recycling and extended catalyst lifespans. For instance, HSDHs immobilized on epoxy-functionalized silica retain >90% activity after 10 reaction cycles, reducing enzyme costs by 60% [4] [6].
Multi-step integration exemplifies flow chemistry’s versatility:
Machine learning-assisted optimization further enhances efficiency. Neural networks model relationships between flow rate (0.1–5 mL/min), temperature (25–50°C), and substrate concentration (10–200 mM) to predict optimal conditions for 95% UDCA yield. Real-time FTIR monitoring adjusts parameters dynamically, minimizing ketone byproduct formation [6].
Table 4: Flow Reactor Configurations for UDCA Synthesis Steps
Reaction Step | Reactor Type | Immobilized Catalyst | Residence Time | Yield |
---|---|---|---|---|
Deconjugation | Packed-bed | L. plantarum acylase | 15 min | 98% |
Epimerization | CSTR | 7α/7β-HSDH co-immobilized | 90 min | 95% |
Diformate esterification | Micro-tubular | Sulfonic acid resin | 30 min | 97% |
Compounds Mentioned: Ursodesoxycholic Acid Diformate; Chenodeoxycholic Acid (CDCA); Cholic Acid (CA); Lithocholic Acid (LCA); 7-Ketolithocholic Acid (7-KLCA); Hydroxysteroid Dehydrogenases (7α-HSDH, 7β-HSDH); Glucose Dehydrogenase (GDH); Lactate Dehydrogenase (LDH); Formic Anhydride.
CAS No.: 1000669-05-5
CAS No.: 155-57-7
CAS No.:
CAS No.:
CAS No.: